molecular formula C11H7ClO4 B14769486 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde

4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B14769486
M. Wt: 238.62 g/mol
InChI Key: ISMYIGLBVUWLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde is a compound belonging to the class of organic compounds known as coumarins and derivatives. These compounds are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Coumarins are widely found in nature and have been employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with 2-hydroxybenzohydrazide in ethanol solution at room temperature .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antioxidant, antimicrobial, and anticancer properties . Additionally, it is used in the development of sensors and as a fluorescent probe in various analytical applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H7ClO4

Molecular Weight

238.62 g/mol

IUPAC Name

4-chloro-7-methoxy-2-oxochromene-3-carbaldehyde

InChI

InChI=1S/C11H7ClO4/c1-15-6-2-3-7-9(4-6)16-11(14)8(5-13)10(7)12/h2-5H,1H3

InChI Key

ISMYIGLBVUWLBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.